molecular formula C7H9N2O4+ B12361112 1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid

Cat. No.: B12361112
M. Wt: 185.16 g/mol
InChI Key: WCCBUKRESOWSLK-UHFFFAOYSA-O
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Description

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is studied for its interactions with enzymes and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or interfering with substrate binding. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Molecular Targets and Pathways

Comparison with Similar Compounds

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid can be compared with other pyrimidine derivatives:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and oxidation state, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9N2O4+

Molecular Weight

185.16 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3-4H,1-2H3/p+1

InChI Key

WCCBUKRESOWSLK-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C(C=[N+](C1=O)C)C(=O)O

Origin of Product

United States

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